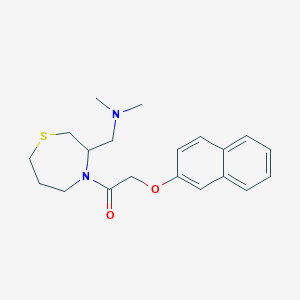
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of thiazepanes, which are known for their diverse pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research demonstrates the utility of naphthalene derivatives in synthesizing heterocyclic compounds through reactions with α,ω-dihalogenoalkanes, leading to the formation of new proton sponges and organic receptors (Ozeryanskii et al., 2020). These compounds have potential applications in creating materials with specific chemical binding properties, useful in sensor technology and molecular recognition.
Fluorescent Probes for Biomedical Applications
The synthesis and evaluation of naphthalene-based compounds for their optical properties have led to the development of novel fluorescent probes. These probes have shown high binding affinities toward specific biological targets, such as β-amyloid aggregates, indicating their potential for diagnosing diseases like Alzheimer’s (Fa et al., 2015). The specific interaction with biological targets suggests applications in molecular diagnostics and therapeutic monitoring.
Chemosensors for Metal Ions
Naphthalene derivatives have been utilized in the synthesis of chemosensors, capable of selectively detecting metal ions in solution. One study highlights a chemosensor designed for Al(III) ion detection, showcasing its potential for environmental monitoring and biomedical diagnostics (Ding et al., 2013).
Anticonvulsant Activity Studies
Compounds incorporating naphthalene moieties have been investigated for their anticonvulsant properties. Studies show that semicarbazone-based naphthalene derivatives exhibit significant anticonvulsant activities, indicating their potential as therapeutic agents for epilepsy (Rajak et al., 2010).
Eigenschaften
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-21(2)13-18-15-25-11-5-10-22(18)20(23)14-24-19-9-8-16-6-3-4-7-17(16)12-19/h3-4,6-9,12,18H,5,10-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICCGDZRYXWLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

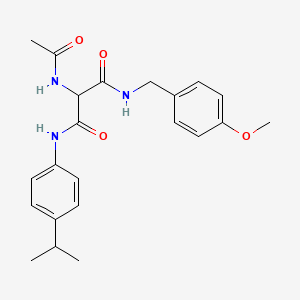
![benzyl 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2674721.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2674724.png)
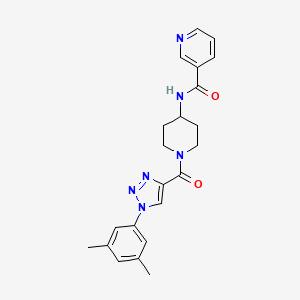
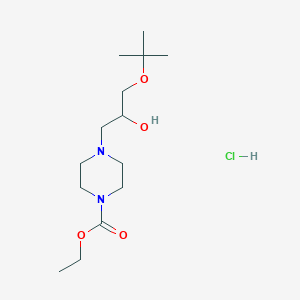
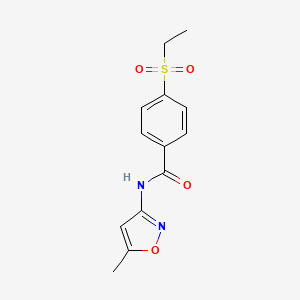
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2674728.png)
![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674731.png)


![Ethyl 5-(1-benzofuran-2-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2674740.png)

